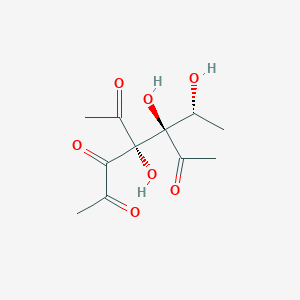

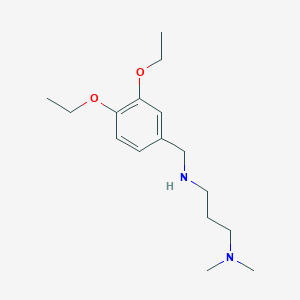

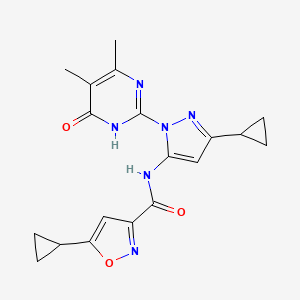

![molecular formula C22H19FN2O4S B2490937 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 921920-15-2](/img/structure/B2490937.png)

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide" involves multiple steps, including the use of SNAr methodology for efficient assembly on solid support, showcasing excellent purity of the final products (Xiaohu Ouyang, N. Tamayo, A. Kiselyov, 1999). Concurrent synthesis methods have also been explored, leading to the formation of bioactive compounds through halogeno-substituted intermediates (Lina M Acosta Quintero, A. Palma, J. Cobo, C. Glidewell, 2019).

Molecular Structure Analysis

The molecular structure of related dibenzoxazepine derivatives has been elucidated through crystallography, revealing conformations and hydrogen bonding patterns critical for their biological activity and chemical reactivity. Studies have demonstrated the importance of the azepine and azocine ring systems in forming the core structure of various bioactive compounds, with detailed analysis of their conformation and molecular interactions (Lina M Acosta Quintero et al., 2019).

Chemical Reactions and Properties

Compounds within this chemical class can undergo a variety of chemical reactions, including nucleophilic substitutions, annulations, and alkynylation, leading to a diverse set of derivatives. These reactions facilitate the introduction of functional groups and modification of the core structure, enabling the synthesis of compounds with desired chemical properties (Yuanyuan Ren, You-Qing Wang, Shuang Liu, 2014).

Applications De Recherche Scientifique

Metabolic Fate of Related Compounds

Research conducted by French et al. (1983) explored the metabolic fate of dibenz[b,f]-1,4-[11(14)-C]oxazepine (CR) in various species, including rats, rhesus monkeys, and guinea-pigs. The study detailed the comprehensive metabolism and excretion pathways of CR, with significant findings related to its hepatic metabolism, biliary secretion, and renal excretion. This foundational research provides insights into the metabolic processes of structurally similar compounds, contributing to our understanding of their biotransformation in biological systems (French et al., 1983).

Synthesis for Imaging and Tracking

The work by Maziére et al. (1984) involved the synthesis of ethyl 8-fluoro-5,6-dihydro-5-[11C]methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate (RO 15.1788 11C), a benzodiazepine antagonist. This compound was labeled with carbon-11 for use in positron emission tomography, highlighting the potential of similar molecular structures in medical imaging and the study of receptor interactions in vivo (Maziére et al., 1984).

Potential Therapeutic Agents

Kurokawa et al. (1991) synthesized and evaluated a series of 11-[4-(cinnamyl)-1-piperazinyl]-6,11-dihydrodibenz[b,e]oxepin derivatives. These compounds demonstrated protective activities against various conditions like ischemia, hypoxia, lipid peroxidation, and convulsion. The findings from this research point to the therapeutic potential of these compounds in treating cerebrovascular disorders, offering a direction for further exploration of similar molecules (Kurokawa et al., 1991).

Novel Anxiolytic Compounds

Dubinsky et al. (2002) studied 5-Ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[4,5]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide (RWJ-51204), a nonbenzodiazepine anxiolytic that binds selectively and with high affinity to the benzodiazepine site on GABAA receptors. The research demonstrated its efficacy in several animal models, suggesting the potential utility of similar compounds in developing anxiolytic medications with a lower risk of side effects (Dubinsky et al., 2002).

Mécanisme D'action

Orientations Futures

The compound is related to a class of compounds that are being investigated for their potential use in treating various central nervous system disorders . Future research may focus on optimizing the synthesis of these compounds, studying their mechanisms of action, and evaluating their efficacy and safety in clinical trials .

Propriétés

IUPAC Name |

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O4S/c1-3-25-18-6-4-5-7-20(18)29-19-10-9-16(13-17(19)22(25)26)24-30(27,28)21-11-8-15(23)12-14(21)2/h4-13,24H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDGQWJLOAMTJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

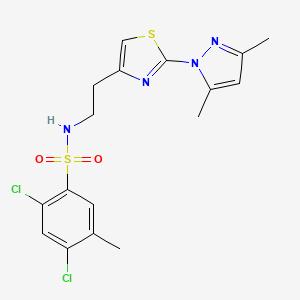

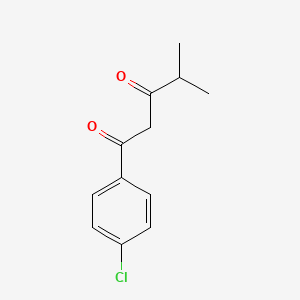

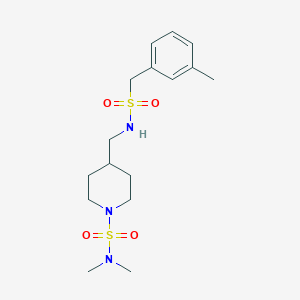

![(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2490857.png)

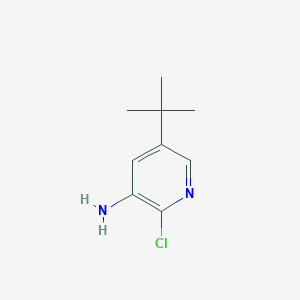

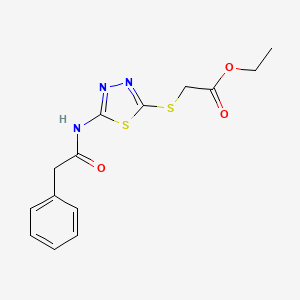

![2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2490861.png)

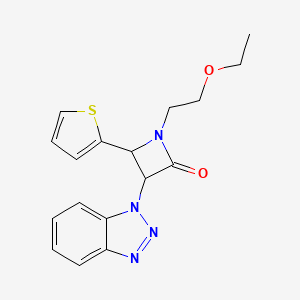

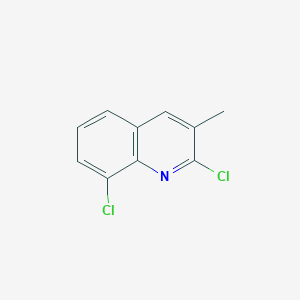

![6-Phenyl-2-({1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2490870.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2490877.png)